Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate
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Overview
Description
Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring, a diazepane ring, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a carboxylic acid with a substituted amine under reflux conditions, followed by acid-mediated cyclization.
Introduction of the Diazepane Ring: The diazepane ring can be introduced through a nucleophilic substitution reaction involving a suitable diazepane precursor and an electrophilic intermediate.
Attachment of the Trifluoromethyl-Substituted Pyridine: The trifluoromethyl-substituted pyridine ring can be attached via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Pyrrole-2,5-diones
Reduction: Secondary amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the diazepane ring may facilitate its interaction with enzyme active sites . The compound’s overall structure allows it to inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones share structural similarities with the pyrrole ring.
Diazepane Derivatives: Similar compounds include those with diazepane rings, such as certain benzodiazepines.
Trifluoromethyl-Substituted Pyridines: Compounds like 3-methyl-4-(trifluoromethyl)pyridine are structurally related.
Uniqueness
Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate is unique due to the combination of its three distinct structural motifs: the pyrrole ring, the diazepane ring, and the trifluoromethyl-substituted pyridine ring. This combination confers specific biological activities and chemical reactivity that are not commonly found in other compounds .
Properties
Molecular Formula |
C18H21F3N4O4S |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H21F3N4O4S/c1-23-14(17(26)29-2)4-5-16(23)30(27,28)25-9-3-8-24(10-11-25)15-12-13(6-7-22-15)18(19,20)21/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
KCPWYWJRRAUCOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1S(=O)(=O)N2CCCN(CC2)C3=NC=CC(=C3)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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